NUC-7738

説明

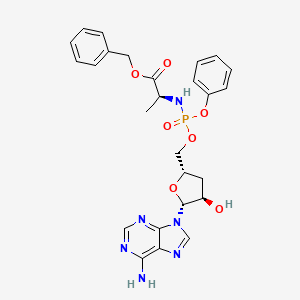

Structure

3D Structure

特性

CAS番号 |

2348493-39-8 |

|---|---|

分子式 |

C26H29N6O7P |

分子量 |

568.5 g/mol |

IUPAC名 |

benzyl (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1 |

InChIキー |

UDLWWGQHMQIYCV-LKKHFEEPSA-N |

異性体SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

正規SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

NUC-7738: A Technical Whitepaper on the ProTide of 3′-Deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3′-Deoxyadenosine (3′-dA), also known as cordycepin, is a naturally occurring nucleoside analogue with demonstrated potent in vitro anti-cancer activity.[1][2] Its clinical development, however, has been historically hindered by significant pharmacological limitations. These include poor cellular uptake, a requisite reliance on adenosine kinase (AK) for intracellular activation, and rapid systemic degradation by adenosine deaminase (ADA).[1][3][4] The ProTide (Pro-drug + nucleoTIDE) technology offers a sophisticated solution to these challenges. By masking the monophosphate of a nucleoside analogue with specific chemical moieties, ProTides can bypass the key resistance mechanisms that limit the efficacy of their parent compounds.[5][6]

NUC-7738 is a novel ProTide derivative of 3′-deoxyadenosine, specifically 3′-deoxyadenosine-5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate.[1][2] This modification protects the molecule from premature deamination by ADA and facilitates entry into cancer cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[4][7] Once inside the cell, this compound is efficiently metabolized to the pre-activated monophosphate (3′-dAMP), bypassing the rate-limiting adenosine kinase step.[1][4] Subsequent phosphorylation yields high intracellular concentrations of the active triphosphate metabolite, 3′-deoxyadenosine triphosphate (3′-dATP).[3][7] This active form exerts its anti-cancer effects through multiple mechanisms, including the disruption of RNA polyadenylation and modulation of the NF-κB signaling pathway, ultimately leading to apoptosis.[1][5][8] Preclinical data and results from an ongoing first-in-human Phase I/II clinical trial (NuTide:701) support the potential of this compound as a novel cancer therapeutic, demonstrating a favorable safety profile and encouraging signs of anti-tumor activity.[3][8]

Overcoming the Limitations of 3′-Deoxyadenosine

The therapeutic potential of 3′-dA is limited by three primary resistance mechanisms:

-

Rapid Degradation: The circulating enzyme adenosine deaminase (ADA) rapidly converts 3′-dA to its inactive metabolite, 3′-deoxyinosine.[4]

-

Poor Cellular Uptake: 3′-dA relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, the expression of which can be low in certain cancer types.[4][9]

-

Dependence on Activation: The first phosphorylation step to 3′-dAMP, which is critical for its activity, is solely dependent on the enzyme adenosine kinase (AK), which can be a rate-limiting factor.[3][4]

The ProTide technology applied to create this compound is expressly designed to circumvent these barriers, delivering the active payload more efficiently to the tumor.

Mechanism of Action

Intracellular Activation of this compound

The activation of this compound is a multi-step enzymatic process that occurs within the cancer cell, ensuring the targeted release of the active molecule. This pathway is independent of the traditional nucleoside activation machinery.

Caption: Intracellular activation pathway of this compound.

The process begins with the passive diffusion of this compound across the cell membrane.[1] Intracellularly, enzymes such as Carboxylesterase 1 (CES1) or Cathepsin A (CatA) hydrolyze the amino acid ester moiety.[3][8] This is followed by the critical step where Histidine Triad Nucleotide-binding Protein 1 (HINT1) cleaves the phosphoramidate (P-N) bond, releasing 3′-deoxyadenosine monophosphate (3′-dAMP).[1][3] This pre-activated molecule is then rapidly phosphorylated by cellular kinases (AMPK, NDPK) to the active triphosphate form, 3′-dATP.[9]

Downstream Anti-Cancer Effects of 3'-dATP

The accumulation of intracellular 3′-dATP leads to potent anti-tumor effects through two primary, well-documented mechanisms.

3′-dATP acts as a chain-terminating analogue of ATP.[10] During the post-transcriptional processing of messenger RNA (mRNA), poly(A) polymerase (PAP) adds a poly(A) tail to the 3′ end. This tail is crucial for mRNA stability, nuclear export, and translation efficiency.[11] 3′-dATP, lacking a 3′-hydroxyl group, is incorporated into the growing poly(A) tail by PAP, but prevents further extension.[7][11] This results in a global reduction of poly(A) tail length, leading to mRNA instability and impaired protein synthesis, ultimately triggering apoptosis.[5][12]

Caption: Mechanism of RNA polyadenylation inhibition by 3'-dATP.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation, and its constitutive activation is a hallmark of many cancers.[13][14] In its inactive state, the NF-κB dimer (e.g., p50/RelA) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[15] Pro-survival signals lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate target gene transcription.[16] Pharmacodynamic data from clinical studies show that this compound inhibits the nuclear translocation of NF-κB, thereby blocking this pro-survival signaling cascade and promoting apoptosis.[1][7]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Quantitative Data Summary

This compound demonstrates significantly greater cytotoxic potency compared to its parent nucleoside, 3′-deoxyadenosine, across a wide range of cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Potency Fold-Increase |

| HAP1 | Leukemia-derived | 7.6 | 46 | ~6x |

| AGS | Gastric | 2.9 | >100 | >34x |

| MKN45 | Gastric | 3.5 | >100 | >28x |

| A498 | Renal | 2.5 | >100 | >40x |

| 786-O | Renal | 4.8 | >100 | >20x |

| A375 | Melanoma | 3.7 | 40.5 | ~11x |

| OVCAR-3 | Ovarian | 4.3 | >100 | >23x |

| Data compiled from published studies. Actual values may vary based on experimental conditions.[17][18] |

Table 2: Pharmacokinetic & Stability Parameters

| Parameter | Condition | Value |

| Stability | Human Plasma | No degradation observed up to 4 hours |

| Stability (t1/2) | Human Hepatocytes (1 µM) | 48.1 minutes |

| Data from MedchemExpress product sheet.[19] |

Experimental Protocols

The following protocols are representative methodologies for the evaluation of this compound.

Chemical Synthesis of this compound

This protocol is adapted from the published standard procedure for the synthesis of 3′-dA ProTides.[20]

-

Preparation: Dissolve 3′-Deoxyadenosine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Reaction Initiation: Cool the solution to 0°C. Add tert-butyl magnesium chloride (tBuMgCl) (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.

-

Phosphoramidate Addition: In a separate flask, dissolve the desired phosphorodichloridate reagent in anhydrous THF. Add this solution dropwise to the nucleoside mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a suitable gradient of ethyl acetate and hexane to yield this compound as a mixture of diastereoisomers.

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of this compound in cancer cell lines.[4][17]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound and 3′-dA in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 1.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 50 µL of this solution to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blotting for Cleaved PARP

This protocol detects the induction of apoptosis.[4][18]

-

Treatment and Lysis: Plate cells and treat with IC50 and IC90 concentrations of this compound or 3′-dA for 24 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP (e.g., Cell Signaling Technology, #9541) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody for a loading control, such as GAPDH or Actin, to ensure equal protein loading.

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a general framework for quantifying this compound and its metabolites in plasma.[21][22]

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

-

Vortex vigorously for 1 minute to precipitate proteins (Protein Precipitation, PPT).

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

-

Chromatography:

-

System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient from low to high organic phase to elute this compound and its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound, 3'-dAMP, 3'-dATP, and the internal standard must be determined and optimized.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations prepared in blank plasma.

-

Quantify the concentration of this compound and its metabolites in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Clinical Development

This compound is currently being evaluated in a Phase I/II clinical trial, NuTide:701 (NCT03829254), for patients with advanced solid tumors and lymphoma.[23] The study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.[8][9] Early results have been promising, indicating that this compound is well-tolerated and shows encouraging signs of clinical activity in heavily pre-treated patients.[3] Further data from the ongoing Phase II expansion cohorts are anticipated.[8]

References

- 1. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anchimerically Activatable Antiviral ProTides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to the Intracellular Activation Pathway of NUC-7738

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with demonstrated anti-cancer properties. The clinical utility of 3'-deoxyadenosine has been hampered by its rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation. This compound is designed to overcome these limitations by employing ProTide technology to ensure efficient delivery into cancer cells and subsequent intracellular release of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][2] This guide provides a detailed overview of the intracellular activation pathway of this compound, including experimental protocols and quantitative data to support further research and development.

Intracellular Activation Pathway of this compound

The intracellular activation of this compound is a multi-step process that bypasses the key resistance mechanisms associated with its parent compound, 3'-deoxyadenosine. The pathway is initiated by the enzymatic cleavage of the phosphoramidate moiety, followed by successive phosphorylations to yield the active triphosphate metabolite.

Step 1: Cellular Uptake

This compound is designed for efficient cellular uptake, independent of the human equilibrative nucleoside transporters (hENT1) that are typically required for the transport of nucleoside analogs like 3'-deoxyadenosine.[2][3] This characteristic allows this compound to circumvent resistance mechanisms associated with reduced or absent hENT1 expression in cancer cells.

Step 2: Phosphoramidate Cleavage by HINT1

Once inside the cell, the protective phosphoramidate group of this compound is cleaved by the enzyme Histidine Triad Nucleotide-binding protein 1 (HINT1).[1][3][4] This enzymatic step is crucial for the activation of this compound and results in the intracellular release of 3'-deoxyadenosine monophosphate (3'-dAMP).[1][3][4] The ubiquitous expression of HINT1 in cancer cells makes this compound broadly applicable to various tumor types.[3]

Step 3: Phosphorylation to Active 3'-dATP

The newly formed 3'-dAMP is subsequently phosphorylated by intracellular kinases to 3'-deoxyadenosine diphosphate (3'-dADP) and then to the active cytotoxic agent, 3'-deoxyadenosine triphosphate (3'-dATP).[1][3] This active metabolite exerts its anti-cancer effects by inhibiting DNA and RNA synthesis and inducing apoptosis.[3]

Quantitative Data

The cytotoxic activity of this compound has been evaluated in a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the superior potency of this compound compared to its parent compound, 3'-deoxyadenosine.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | <30 | >100 | [2] |

| HL-60 | Leukemia | <30 | >100 | [2] |

| K562 | Leukemia | <30 | >100 | [2] |

| MOLT-4 | Leukemia | <30 | >100 | [2] |

| A549 | Non-Small Cell Lung | ~25 | >200 | [1] |

| HCT116 | Colon | ~15 | ~150 | [1] |

| MCF7 | Breast | ~20 | >200 | [2] |

| PC3 | Prostate | ~18 | ~180 | [1] |

| OVCAR-3 | Ovarian | ~10 | ~100 | [1] |

| 786-O | Renal | ~12 | ~120 | [1] |

| ACHN | Renal | ~15 | >200 | [1] |

| UO-31 | Renal | ~13 | ~150 | [1] |

| SK-MEL-28 | Melanoma | ~8 | ~80 | [1] |

| MALME-3M | Melanoma | ~9 | ~90 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the continued investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.[1]

Materials:

-

Cancer cell lines

-

Culture medium and supplements

-

96-well plates

-

This compound and 3'-deoxyadenosine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or 3'-deoxyadenosine for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect the induction of apoptosis in cancer cells treated with this compound by analyzing the expression of key apoptotic proteins.[1][3]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantification of Intracellular Metabolites by LC-MS/MS

This protocol is essential for determining the intracellular concentrations of this compound and its metabolites (3'-dAMP, 3'-dADP, and 3'-dATP).

Materials:

-

Cancer cell lines

-

This compound

-

Extraction solution (e.g., cold methanol/water)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

Internal standards for quantification

Procedure:

-

Treat cells with this compound for various time points.

-

Rapidly quench the metabolic activity and extract the intracellular metabolites using a cold extraction solution.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify this compound and its phosphorylated metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Normalize the metabolite concentrations to the cell number or total protein content.

Conclusion

This compound represents a promising advancement in nucleoside analog-based chemotherapy. Its unique intracellular activation pathway, which bypasses key resistance mechanisms, results in the efficient generation of the active anti-cancer metabolite 3'-dATP. The provided technical information, including the detailed activation pathway, quantitative cytotoxicity data, and experimental protocols, serves as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nucana.com [nucana.com]

- 4. pubs.acs.org [pubs.acs.org]

NUC-7738: A Technical Deep Dive into its Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of NUC-7738, a novel ProTide therapeutic, on the metabolic landscape of cancer cells. By delving into its mechanism of action, summarizing key quantitative data, and outlining experimental methodologies, this document serves as a comprehensive resource for understanding and advancing the study of this promising anti-cancer agent.

Introduction to this compound: Overcoming the Limitations of Cordycepin

This compound is a phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties.[1][2] The clinical development of cordycepin has been historically hindered by its rapid degradation by adenosine deaminase (ADA) in the bloodstream, poor cellular uptake, and reliance on adenosine kinase (ADK) for activation.[1][2] The ProTide technology applied to this compound is designed to bypass these resistance mechanisms, leading to a significantly more potent therapeutic agent.[1][3] this compound has demonstrated up to 40 times greater potency in killing cancer cells compared to its parent compound, cordycepin.[1][2][4]

Mechanism of Action: From ProTide to Active Metabolite

This compound's mechanism of action involves a series of intracellular steps that lead to the generation of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).

-

Cellular Uptake and Activation: this compound is designed to be independent of the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry.[3][5] Once inside the cancer cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP).[4][6]

-

Conversion to Active Triphosphate: 3'-dAMP is subsequently phosphorylated by cellular kinases to form the active metabolite, 3'-dATP.[4][5] This active form generates high and prolonged intracellular levels, as observed in Peripheral Blood Mononuclear Cells (PBMCs) from patients in the NuTide:701 clinical trial.[4]

-

Induction of Apoptosis: this compound has been shown to be an effective proapoptotic agent in cancer cells, with observed effects on the NF-κB pathway.[6]

Impact on Cancer Cell Metabolism

This compound exerts a profound influence on cancer cell metabolism through multiple mechanisms, disrupting the metabolic homeostasis required for rapid proliferation and survival.

Inhibition of Nucleic Acid Synthesis

The primary mode of cytotoxicity of the active metabolite, 3'-dATP, is the inhibition of both DNA and RNA synthesis. As an analog of adenosine triphosphate, 3'-dATP can be incorporated into growing DNA and RNA chains, leading to chain termination and the disruption of these critical cellular processes.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] This activation is a key mechanism by which this compound disrupts the metabolic balance in cancer cells.

-

mTOR Pathway Inhibition: The activation of AMPK by this compound leads to the downregulation of the mTOR signaling pathway.[7] The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its inhibition can have potent anti-cancer effects. Increased levels of phosphorylated AMPK (pAMPK) were observed in renal cancer cell lines following treatment with this compound.[7]

Reduction of Glutaminase Expression

Recent findings have demonstrated that this compound can reduce the expression of the GAC isoform of glutaminase.[8] Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway often upregulated in cancer cells to provide the necessary building blocks for proliferation. The GAC isoform is particularly associated with more metabolically active and aggressive cancers.[8] This reduction in GAC expression was observed in renal and pancreatic cancer cell lines under both normoxic and hypoxic conditions, as well as in ex vivo treated kidney cancer tissue.[8]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. 3'-deoxyadenosine (3'-dA)

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

| AGS | Gastric Adenocarcinoma | ~1 | >100 | >100x |

| CAKI-1 | Renal Cell Carcinoma | ~5 | >100 | >20x |

| A498 | Renal Cell Carcinoma | ~2 | ~80 | ~40x |

| UO-31 | Renal Cell Carcinoma | ~2 | ~70 | ~35x |

| NCI-H786 | Renal Cell Carcinoma | ~10 | >100 | >10x |

| A375 | Melanoma | ~0.5 | ~20 | ~40x |

| OVCAR-3 | Ovarian Carcinoma | ~1 | ~30 | ~30x |

Data compiled from publicly available research.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound's effects on cancer cell metabolism.

Cell Viability Assays

-

Method: Sulforhodamine B (SRB) assay or similar cell counting methods (e.g., Celigo scanner) are used to determine the cytotoxic effects of this compound.

-

Protocol Outline:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound or the parent compound, 3'-deoxyadenosine, for a specified duration (e.g., 48-72 hours).

-

Following treatment, cells are fixed with trichloroacetic acid.

-

Fixed cells are stained with SRB dye.

-

The bound dye is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.

-

IC50 values are calculated using non-linear regression analysis.

-

Western Blotting for Protein Expression and Signaling

-

Method: Western blotting is utilized to assess the levels of key proteins and their phosphorylation status in signaling pathways affected by this compound.

-

Protocol Outline:

-

Cancer cells are treated with this compound for various time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pAMPK, AMPK, cleaved PARP).

-

Following washing, the membrane is incubated with a secondary antibody conjugated to a detectable marker.

-

Protein bands are visualized and quantified using an imaging system.

-

Immunofluorescence for Protein Localization

-

Method: Immunofluorescence is employed to visualize the subcellular localization of target proteins.

-

Protocol Outline:

-

Cells grown on coverslips or tissue slices are treated with this compound.

-

Samples are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against the protein of interest is performed.

-

After washing, a fluorescently labeled secondary antibody is applied.

-

Samples are counterstained (e.g., with DAPI for nuclei) and mounted.

-

Images are captured using a fluorescence microscope.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

-

Method: LC-MS/MS is used to quantify the intracellular concentrations of this compound and its metabolites.

-

Protocol Outline:

-

Cells or patient-derived samples (e.g., PBMCs) are treated with this compound.

-

Metabolites are extracted from the samples.

-

The extracted metabolites are separated by liquid chromatography.

-

The separated metabolites are detected and quantified by mass spectrometry.

-

Conclusion

This compound represents a significant advancement in nucleoside analog therapy. Its ProTide design successfully overcomes the pharmacological limitations of cordycepin, leading to enhanced anti-cancer activity. The multifaceted impact of this compound on cancer cell metabolism, including the inhibition of nucleic acid synthesis, activation of the AMPK pathway, and reduction of glutaminase expression, underscores its potential as a potent and versatile therapeutic agent. Further research into the intricate metabolic consequences of this compound treatment will undoubtedly pave the way for its optimized clinical application in a range of malignancies.

References

- 1. Anti-cancer drug derived from fungus shows promise in clinical trials [medicaldialogues.in]

- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 3. newatlas.com [newatlas.com]

- 4. nucana.com [nucana.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. NuCana Presents Data at the AACR 2023 Annual Meeting Highlighting Novel this compound Mechanisms of Action | NuCana plc [ir.nucana.com]

NUC-7738: A ProTide Approach to Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NUC-7738 is a novel phosphoramidate prodrug (ProTide) of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with potent anti-cancer properties.[1][2] The clinical utility of cordycepin has been historically limited by its rapid degradation by adenosine deaminase (ADA) and its reliance on cellular nucleoside transporters and kinases for activation.[1][3] this compound is specifically engineered to bypass these resistance mechanisms, leading to enhanced intracellular delivery of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in inducing apoptosis in cancer cells, and furnishes detailed experimental protocols for its study.

Mechanism of Action and Intracellular Activation

This compound's design as a ProTide confers two key advantages: resistance to degradation by adenosine deaminase (ADA) and the ability to bypass the need for nucleoside transporters for cellular entry.[1][4] Once inside the cancer cell, the phosphoramidate moiety is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the pre-activated monophosphate form, 3'-dAMP.[1][4][5] This circumvents the rate-limiting phosphorylation step required by the parent compound, cordycepin. Subsequently, 3'-dAMP is further phosphorylated to the active triphosphate, 3'-dATP, which then exerts its cytotoxic effects.[1]

Induction of Apoptosis by this compound

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1][4] This is evidenced by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in cancer cells treated with this compound.[1] The active metabolite, 3'-dATP, is a potent inhibitor of RNA and DNA synthesis, leading to cellular stress and the activation of apoptotic pathways.[4]

Signaling Pathways Modulated by this compound

1. Inhibition of the NF-κB Pathway: this compound has been shown to attenuate the NF-κB signaling pathway.[1][6] This is observed through the reduced nuclear translocation of the p65 subunit of NF-κB.[6] By inhibiting this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. welcome.cytekbio.com [welcome.cytekbio.com]

- 3. scientistlive.com [scientistlive.com]

- 4. nucana.com [nucana.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

NUC-7738: A ProTide Approach to Overcoming Cancer Resistance - A Technical Overview of Preclinical and In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical and in vitro efficacy of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). By circumventing key resistance mechanisms that have historically limited the therapeutic potential of its parent compound, this compound demonstrates significantly enhanced cytotoxic activity across a range of cancer cell lines. This document details the mechanism of action, summarizes key efficacy data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The ProTide Strategy and this compound

Nucleoside analogues are a cornerstone of cancer chemotherapy. However, their efficacy is often hampered by cellular resistance mechanisms, including enzymatic degradation, inefficient cellular uptake, and the requirement for intracellular activation by kinases. This compound is a phosphoramidate ProTide designed to overcome these limitations for 3'-deoxyadenosine, a naturally occurring adenosine analogue with known anti-cancer properties.[1][2] The ProTide technology masks the nucleoside monophosphate with a phosphoramidate moiety, which protects the molecule from degradation and facilitates its entry into cancer cells. Intracellularly, the phosphoramidate cap is cleaved by the ubiquitously expressed Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the pre-activated monophosphate form of 3'-deoxyadenosine (3'-dAMP).[1][3] This bypasses the need for the rate-limiting activation step catalyzed by adenosine kinase and overcomes resistance mediated by adenosine deaminase (ADA).[1]

In Vitro Efficacy: Enhanced Cytotoxicity Against Cancer Cell Lines

This compound exhibits significantly greater in vitro potency compared to its parent compound, 3'-deoxyadenosine (3'-dA). The half-maximal inhibitory concentration (IC50) of this compound is consistently lower across a panel of cancer cell lines, indicating a more potent cytotoxic effect.

Comparative IC50 Values

The following table summarizes the mean IC50 values for this compound and 3'-dA in various cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | This compound Mean IC50 (µM) | 3'-dA Mean IC50 (µM) | Fold Improvement |

| Mean of all cell lines | Various | 18.8 | 137.8 | ~7.3x |

| Tera-1 | Teratocarcinoma | Data not specified | Data not specified | >40x[1] |

| HAP1 | Near-haploid | Data not specified | Data not specified | Not applicable |

Note: While the mean IC50 across a wide set of cancer cell lines is reported as 18.8 µM for this compound and 137.8 µM for 3'-dA, the specific IC50 values for each individual cell line are contained within Supplementary Table S1 of the cited primary research article.[1] The Tera-1 cell line showed a particularly high sensitivity to this compound.[1] this compound has also shown cytotoxic activity against a panel of hematological cancer cell lines with LC50 values of <30 µM.[4]

Mechanism of Action and Signaling Pathways

This compound's enhanced efficacy is attributed to its unique mechanism of action, which involves overcoming multiple resistance pathways and inducing apoptosis through the modulation of key signaling cascades.

Cellular Uptake and Activation

The ProTide design of this compound allows it to bypass the standard nucleoside transporters and the initial, often rate-limiting, phosphorylation step required for the activation of 3'-dA.

References

NUC-7738: A ProTide Approach to Overcoming Cancer Resistance

An In-depth Technical Guide on the Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine (3'-dA), and its remarkable ability to overcome established cancer resistance mechanisms. By delivering a pre-activated anticancer agent directly into tumor cells, this compound bypasses the limitations that have hindered the clinical development of its parent compound. This document details the mechanism of action, presents key preclinical data, and outlines the experimental protocols used to elucidate its efficacy.

Introduction: The Challenge of Nucleoside Analogue Resistance

Nucleoside analogues have long been a cornerstone of cancer chemotherapy. However, their efficacy is often limited by multiple resistance mechanisms that cancer cells can develop. The naturally occurring adenosine analogue, 3'-deoxyadenosine (cordycepin), has demonstrated potent anticancer activity in preclinical studies. Still, its clinical utility has been hampered by several key factors:

-

Rapid Degradation: 3'-dA is rapidly deaminated and inactivated by the enzyme adenosine deaminase (ADA), which is abundant in the bloodstream.

-

Poor Cellular Uptake: Efficient transport into cancer cells relies on the human equilibrative nucleoside transporter 1 (hENT1), which can be downregulated in resistant tumors.

-

Dependence on Activation: 3'-dA requires intracellular phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 3'-dATP. Reduced ADK activity is a common resistance mechanism.

This compound was designed as a ProTide to circumvent these resistance pathways. The ProTide technology involves attaching a phosphoramidate moiety to the nucleoside analogue, which masks the molecule, protecting it from degradation and facilitating its entry into cells.

Overcoming Resistance: The this compound Advantage

This compound is specifically engineered to bypass the primary resistance mechanisms that limit the efficacy of 3'-dA.[1][2][3][4][5][6][7][8]

Resistance to Adenosine Deaminase (ADA)

The phosphoramidate moiety of this compound protects the molecule from deamination by ADA, ensuring its stability in the bloodstream and allowing for effective delivery to the tumor site.[6][8]

Independent Cellular Uptake

Unlike 3'-dA, the cellular uptake of this compound is independent of the hENT1 transporter.[6][8] This allows this compound to effectively target cancer cells that have downregulated hENT1 expression as a resistance mechanism.

Bypassing Adenosine Kinase (ADK) Dependency

This compound is delivered into the cell as a pre-activated monophosphate, thereby bypassing the need for the initial and often rate-limiting phosphorylation step by ADK.[6] Intracellularly, this compound is cleaved by the ubiquitously expressed enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active monophosphate, 3'-dAMP, which is then further phosphorylated to the active cytotoxic agent, 3'-dATP.[1][3][4][5][6][7]

Mechanism of Action: Induction of Apoptosis and NF-κB Pathway Inhibition

Once converted to its active triphosphate form, 3'-dATP, this compound exerts its anticancer effects through a dual mechanism of action: induction of apoptosis and inhibition of the pro-survival NF-κB signaling pathway.

Pro-Apoptotic Activity

This compound has been shown to be a potent inducer of apoptosis in cancer cells. Treatment with this compound leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis.[1][5]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of cancer cell survival, proliferation, and inflammation. This compound treatment has been demonstrated to attenuate this pathway by preventing the nuclear translocation of the p65 subunit of NF-κB.[1][9] This inhibition of NF-κB activity contributes significantly to the cytotoxic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound vs. 3'-dA

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

| HAP1 | Chronic Myelogenous Leukemia | 18.8 (mean) | 137.8 (mean) | ~7.3 |

| Tera-1 | Teratocarcinoma | Data not specified | Data not specified | >40 |

| 786-O | Renal Cancer | 13 | Data not specified | Not applicable |

| Gastric, Renal, Melanoma, Ovarian Cancer Cell Lines | Various | Generally lower than 3'-dA | Generally higher than this compound | Up to 185x greater potency for this compound |

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.[1][6]

Table 2: Effect of HINT1 Knockout on this compound and 3'-dA Cytotoxicity in HAP1 Cells

| Compound | Cell Type | IC50 | Fold Change in IC50 (KO vs. WT) |

| This compound | Wild-Type (WT) | Data not specified | Not applicable |

| This compound | HINT1 Knockout (KO) | Markedly increased | Markedly reduced sensitivity |

| 3'-dA | Wild-Type (WT) | Data not specified | Not applicable |

| 3'-dA | HINT1 Knockout (KO) | No significant change | No significant change |

This data demonstrates the critical role of HINT1 in the activation of this compound.[1][6]

Table 3: Pro-Apoptotic Effects of this compound in Tera-1 Cells

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic/Dead Cells (%) |

| Control | Baseline | Baseline |

| This compound (24h) | Increased | Increased |

| 3'-dA (24h) | Increased | Increased |

This compound induces both early and late-stage apoptosis.[1][5]

Table 4: Inhibition of NF-κB Activity by this compound

| Assay | Cell Line | Treatment | Observation |

| NF-κB Reporter Gene Assay | THP-1 | This compound | Reduction in NF-κB activity |

| Western Blot (Nuclear Fraction) | THP-1 | This compound | Reduction in nuclear NF-κB p65 |

| Immunohistochemistry (Ex vivo tissue) | Patient-derived tumor | This compound (24h) | Disappearance of nuclear NF-κB p65 |

This compound effectively inhibits the NF-κB signaling pathway.[1][9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Resistance Bypass

Caption: this compound overcomes 3'-dA resistance mechanisms.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or 3'-dA for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values using a non-linear regression model.[1][2][3][4][10]

CRISPR/Cas9-Mediated HINT1 Knockout in HAP1 Cells

-

gRNA Design: Design guide RNAs (gRNAs) targeting the HINT1 gene.

-

Lentiviral Production: Co-transfect HEK293T cells with a lentiviral vector expressing the HINT1 gRNA and Cas9, along with packaging plasmids.

-

Transduction: Transduce HAP1 cells with the harvested lentivirus at a low multiplicity of infection (MOI).

-

Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.

-

Validation: Validate the knockout of HINT1 at the genomic level by Sanger sequencing and at the protein level by Western blot analysis.[1][11][12][13][14][15]

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, HINT1, NF-κB p65, or a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[1][16]

RNA Sequencing and Analysis

-

RNA Extraction: Extract total RNA from treated and untreated cancer cells.

-

Library Preparation: Prepare cDNA libraries using a suitable kit (e.g., Roche KAPA RNA HyperPrep with RiboErase).

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.

-

Data Analysis:

Ex Vivo Patient-Derived Tumor Fragment Culture

-

Tumor Collection: Obtain fresh tumor tissue from surgical resections in a collection medium on ice.

-

Fragment Generation: Process the tumor tissue into small fragments (PDTFs) of approximately 1-2 mm in diameter.

-

Culture: Culture the PDTFs on a supportive matrix (e.g., gelatin sponge) in a suitable culture medium.

-

Treatment: Treat the cultured fragments with this compound or control vehicle.

-

Analysis: After the treatment period, harvest the PDTFs for downstream analysis, such as immunohistochemistry for NF-κB p65 and Caspase 3.[9][22][23][24][25][26]

Conclusion

This compound represents a significant advancement in the field of nucleoside analogue therapeutics. Its ProTide design successfully overcomes the key resistance mechanisms that have limited the clinical potential of its parent compound, 3'-deoxyadenosine. Through its dual mechanism of inducing apoptosis and inhibiting the pro-survival NF-κB pathway, this compound demonstrates potent anticancer activity in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. The ongoing clinical evaluation of this compound will be crucial in determining its ultimate role in the treatment of cancer.[27][28][29]

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. nucana.com [nucana.com]

- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Frequently asked questions for HAP1 knockout cell lines [horizondiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. HAP1 knockout cell lines [horizondiscovery.com]

- 15. HAP1, a new revolutionary cell model for gene editing using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. rna-seqblog.com [rna-seqblog.com]

- 18. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]

- 19. researchgate.net [researchgate.net]

- 20. Using RNA Sequencing to Characterize the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]

- 21. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

- 22. Protocol for ex vivo culture of patient-derived tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for ex vivo culture of patient-derived tumor fragments | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

- 24. Tumor slice culture system for ex vivo immunotherapy studies. — Centre for Immuno-Oncology [immonc.ox.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 28. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 29. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

Methodological & Application

NUC-7738: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. The ProTide technology enhances the parent compound's therapeutic potential by overcoming key resistance mechanisms, such as rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake. This compound is designed to efficiently deliver the active anti-cancer metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), directly into cancer cells. Once inside the cell, the protective phosphoramidate moiety is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form. This active metabolite disrupts RNA polyadenylation and inhibits the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Preclinical and clinical studies have demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines and its promising anti-cancer activity in patients with advanced solid tumors.[1][3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability and apoptosis assays, and Western blotting for key signaling pathways.

Data Presentation

In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 48 to 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of 3'-dA (Cordycepin) |

| HAP1 | Near-haploid human cell line | ~7.6 | ~46 |

| Tera-1 | Teratocarcinoma | Significantly lower than 3'-dA | >40-fold higher than this compound |

| Jurkat | Acute T-cell Leukemia | 1.44 | ~200-fold higher than this compound |

| CCRF-CEM | Acute Lymphoblastic Leukemia | <30 | Not specified |

| HL-60 | Acute Promyelocytic Leukemia | <30 | Not specified |

| K562 | Chronic Myelogenous Leukemia | <30 | Not specified |

| AGS | Stomach Adenocarcinoma | Not specified | Not specified |

| CAKI-1 | Renal Cell Carcinoma | Not specified | Not specified |

| 501MEL | Melanoma | Not specified | Not specified |

| OVCAR-8 | Ovarian Cancer | Not specified | Not specified |

| SK-OV3 | Ovarian Cancer | Not specified | Not specified |

Data compiled from multiple sources.[1][5][6] Note that experimental conditions may vary between studies.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be prepared with a purity of over 99%.[7] While specific solubility information is not detailed in the provided search results, a common practice for similar compounds is to use dimethyl sulfoxide (DMSO) as a solvent. It is recommended to perform a small-scale solubility test to determine the optimal solvent and concentration.

Materials:

-

This compound powder (>99% purity)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Protocol:

-

Aseptically weigh out a precise amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[5] When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Culture

General Cell Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Use appropriate personal protective equipment (PPE) and maintain sterile techniques.

Specific Cell Line Culture Media:

-

HAP1 cells: Iscove's Modified Dulbecco's Medium (IMDM).[1]

-

AGS (Stomach adenocarcinoma) cells: Ham's F-12 Medium.[1]

-

CAKI-1, NCI-786, A498, UO-31, ACHN (Renal cancer), 501MEL (Melanoma), OVCAR-8, SK-OV3 (Ovarian cancer), Tera-1 (Teratocarcinoma) cells: RPMI 1640 Medium.[1]

-

HeLa (Cervical cancer) cells: Dulbecco's Modified Eagle Medium (DMEM).[1]

-

KG1a (Acute myeloid leukemia) cells: RPMI medium supplemented with 20% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[8]

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

96-well cell culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).[1]

-

Following the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Guava Nexin® Assay)

This protocol is based on the use of the Guava Nexin® kit for flow cytometry.[1]

Materials:

-

Guava Nexin® Reagent Kit

-

Treated and control cell suspensions

-

Flow cytometer (e.g., Guava® System)

Protocol:

-

Culture and treat cells with this compound for the desired time (e.g., 24 hours).[1]

-

Harvest the cells (including any floating cells) and prepare a single-cell suspension. The cell concentration should be between 2 x 10^5 and 1 x 10^6 cells/mL.[9]

-

Transfer 100 µL of the cell suspension to a microcentrifuge tube or a well in a 96-well plate.[9]

-

Add 100 µL of the Guava Nexin® Reagent to each sample.[9]

-

Mix gently by pipetting.

-

Incubate the samples for 20 minutes at room temperature in the dark.[9]

-

Acquire the samples on a flow cytometer. The Guava Nexin® assay distinguishes between:

-

Viable cells (Annexin V-PE negative, 7-AAD negative)

-

Early apoptotic cells (Annexin V-PE positive, 7-AAD negative)

-

Late apoptotic/dead cells (Annexin V-PE positive, 7-AAD positive)[10]

-

Western Blotting for Apoptosis and NF-κB Pathway Analysis

This protocol outlines the detection of cleaved PARP (a marker of apoptosis) and NF-κB p65.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Protocol:

-

Treat cells with this compound (e.g., 30 or 60 µmol/L for 6 hours for NF-κB analysis, or 50 and 100 µmol/L for 24 hours for cleaved PARP).[1]

-

Lyse the cells and quantify the protein concentration. For NF-κB translocation analysis, perform nuclear and cytosolic fractionation using a commercially available kit.[1]

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[11][12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again as in step 7.

-

Apply the ECL detection reagent and visualize the protein bands using an imaging system.

Mandatory Visualizations

This compound Mechanism of Action

Caption: this compound cellular uptake and activation pathway.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. welcome.cytekbio.com [welcome.cytekbio.com]

- 4. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. bmbio.com [bmbio.com]

- 10. bmbio.com [bmbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Determining the IC50 of NUC-7738 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog.[1] As a ProTide, this compound is designed to overcome the key resistance mechanisms that have limited the therapeutic potential of its parent compound.[2][3] This is achieved by protecting the molecule from premature degradation in the bloodstream and facilitating its entry into cancer cells, where it is then converted into its active, cancer-killing form, 3'-dATP.[1] this compound has demonstrated potent cytotoxic activity across a range of cancer cell lines.[4] Its mechanism of action involves the disruption of RNA polyadenylation and modulation of key signaling pathways, including the NF-κB pathway.[3][4]

These application notes provide a comprehensive overview of the in vitro efficacy of this compound across various cancer cell lines, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and visualizations of its mechanism of action and the experimental workflow.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines. The data demonstrates the broad-spectrum anti-cancer activity of this compound.

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Leukemia | <30 |

| HL-60 | Leukemia | <30 |

| KG-1 | Leukemia | <30 |

| MOLT-4 | Leukemia | <30 |

| K562 | Leukemia | <30 |

| MV4-11 | Leukemia | <30 |

| THP-1 | Leukemia | <30 |

| HEL92.1.7 | Leukemia | <30 |

| NCI-H929 | Multiple Myeloma | <30 |

| RPMI-8226 | Multiple Myeloma | <30 |

| Jurkat | T-cell Leukemia | <30 |

| Z-138 | Mantle Cell Lymphoma | <30 |

| RL | B-cell Lymphoma | <30 |

| HS 445 | Hodgkin's Lymphoma | <30 |

| HepG2 | Liver Cancer | <30 |

| MCF-7 | Breast Cancer | <30 |

| BxPC-3 | Pancreatic Cancer | <30 |

| HT-29 | Colorectal Cancer | <30 |

| MIA PaCa-2 | Pancreatic Cancer | <30 |

| SW620 | Colorectal Cancer | <30 |

| Tera-1 | Teratocarcinoma | - |

| HAP1 | Chronic Myelogenous Leukemia | - |

| A549 | Lung Cancer | - |

| HCT116 | Colorectal Cancer | - |

| OVCAR-3 | Ovarian Cancer | - |

| SK-MEL-28 | Melanoma | - |

| 786-O | Renal Cancer | - |

| AGS | Gastric Cancer | - |

Note: IC50 values indicated as <30 µM were determined to be within this range in a study assessing cytotoxicity across a lineage of leukocytes. Specific values for each of these cell lines were not detailed in the available search results. The potency of this compound has been shown to be significantly greater than its parent compound, 3'-dA, with a mean IC50 of 18.8 μmol/L across a set of cancer cell lines.[2] For Tera-1, it was noted to be more than 40-fold more sensitive to this compound compared to 3'-dA, though a specific IC50 value was not provided in the search results.[2]

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound compound

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.

-

After 24 hours of cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Mandatory Visualizations

Signaling Pathway of this compound Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for IC50 determination.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 4. researchgate.net [researchgate.net]

NUC-7738 Administration in Animal Models of Cancer: Application Notes and Protocols

For Research Use Only.

Introduction

NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a nucleoside analogue with known anti-cancer properties.[1] Developed by NuCana, the ProTide technology is designed to overcome the key limitations of cordycepin, which include rapid degradation by the enzyme adenosine deaminase (ADA) and reliance on cellular transporters and kinases for activation.[1] this compound is engineered to be resistant to ADA, enter cancer cells independently of nucleoside transporters, and be efficiently converted to its active anti-cancer metabolite, 3'-dATP, leading to the disruption of RNA synthesis and induction of apoptosis.[2] This document provides a summary of the available preclinical data and detailed protocols for the administration of this compound in animal models for toxicology and pharmacology studies.

Mechanism of Action

This compound's mechanism of action centers on its ability to efficiently deliver the active triphosphate metabolite, 3'-dATP, into cancer cells. This is achieved through the ProTide technology, which masks the nucleoside monophosphate with a phosphoramidate moiety. This chemical modification allows this compound to bypass the resistance mechanisms that limit the efficacy of its parent compound, cordycepin. Once inside the cell, the ProTide is cleaved by the enzyme histidine triad nucleotide-binding protein 1 (HINT1) to release 3'-dAMP, which is then readily phosphorylated to the active 3'-dATP.[3][4] The accumulation of 3'-dATP interferes with RNA polyadenylation and synthesis, ultimately leading to cancer cell death.[5]

Preclinical Data

While detailed protocols and efficacy data from this compound studies in animal cancer models are not extensively published in peer-reviewed literature, a preclinical toxicology study in beagle dogs provides valuable information on dosing and administration. The majority of publicly available data for this compound focuses on in vitro studies and the ongoing NuTide:701 clinical trial in human patients.

In Vitro Cytotoxicity

This compound has demonstrated significantly greater potency than its parent compound, cordycepin, across a range of cancer cell lines. In one study, the mean IC50 of this compound was 18.8 µmol/L compared to 137.8 µmol/L for 3'-dA.[6]

| Cell Line Type | This compound IC50 (µM) | 3'-dA (Cordycepin) IC50 (µM) | Fold Difference |

| Gastric Cancer | ~10-20 | >100 | >5-10x |

| Renal Cancer | ~20-30 | ~100-200 | ~5-7x |

| Melanoma | ~10-20 | >100 | >5-10x |

| Ovarian Cancer | ~20-40 | ~100-200 | ~5x |

| Teratocarcinoma (Tera-1) | <10 | >200 | >40x |

Data are approximated from published graphs and should be considered illustrative.

Preclinical Toxicology in Beagle Dogs

A toxicology study was conducted in beagle dogs to evaluate the safety profile of this compound. This study provides the most detailed available protocol for the administration of this compound in a large animal model.

| Parameter | Description |

| Animal Model | Beagle Dog |

| Dosing Groups | 5 mg/kg/day, 10 mg/kg/day, 20 mg/kg/day, and vehicle control |

| Vehicle | Polyethylene glycol 400:0.9% NaCl solution (70:30 w/w) |

| Administration Route | Intravenous |

| Dosing Schedule | Once daily for 5 consecutive days, followed by a 2-day treatment-free interval |

| Treatment Duration | 4 weeks (4 cycles) |

| Endpoints | Body weight, food consumption, ophthalmology, electrocardiography, clinical observations, hematology, coagulation, clinical chemistry, urine analysis, organ weights, gross pathology, and histopathology |

Experimental Protocols

The following protocols are based on the available information from preclinical toxicology studies and general practices for in vivo cancer research.

Protocol 1: Preclinical Toxicology Study of this compound in Beagle Dogs

Objective: To assess the safety and tolerability of this compound when administered intravenously to beagle dogs.

Materials:

-

This compound (Good Manufacturing Practice grade)

-

Vehicle: Polyethylene glycol 400 (PEG400) and 0.9% NaCl solution

-

Beagle dogs (male and female)

-

Standard laboratory equipment for intravenous administration, animal monitoring, and sample collection.

Procedure:

-

Animal Acclimation: Acclimate beagle dogs to the laboratory environment for a minimum of 7 days before the start of the study.

-

Dose Preparation: Prepare this compound solutions in the vehicle (70:30 w/w PEG400:0.9% NaCl) to achieve final concentrations for dosing at 5, 10, and 20 mg/kg/day. Prepare a vehicle-only solution for the control group.

-

Dosing: Administer the prepared solutions intravenously once daily for 5 consecutive days.

-

Treatment-Free Interval: Withhold treatment for the following 2 days.

-

Repeat Cycles: Repeat the 5-day dosing and 2-day rest period for a total of 4 weeks.

-

Monitoring and Sample Collection: Throughout the study, monitor the animals for clinical signs of toxicity, body weight changes, and food consumption. Collect blood and urine samples at designated time points for hematology, clinical chemistry, and urinalysis. Perform ophthalmology and electrocardiography examinations at baseline and specified intervals.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy, and collect organs for weight analysis and histopathological examination.

Protocol 2: General Protocol for this compound Efficacy Study in a Mouse Xenograft Model

Note: This is a generalized protocol as specific details for this compound have not been publicly disclosed. Researchers should optimize parameters such as cell line, animal strain, and dosing based on their specific experimental goals.

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model.

Materials:

-

This compound

-

Appropriate vehicle for intravenous administration

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Human cancer cell line of interest

-